N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-6-10(7-20)19-13-3-4-17-8-18-13/h1-5,8,10H,6-7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIFFVAWSLXTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Dichlorobenzoyl Group: The azetidine ring is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the N-(3,4-dichlorobenzoyl)azetidine intermediate.
Coupling with Pyrimidine: The final step involves coupling the N-(3,4-dichlorobenzoyl)azetidine intermediate with a pyrimidine derivative, such as pyrimidin-4-amine, under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, triethylamine as base, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine: Similar structure but with a different position of the amine group on the pyrimidine ring.
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-5-amine: Another positional isomer with the amine group at the 5-position of the pyrimidine ring.
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-6-amine: Similar structure with the amine group at the 6-position of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers.
Biological Activity
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that has gained significant interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2097918-89-1
- Molecular Formula : C14H12Cl2N4O
- Molecular Weight : 323.1773 g/mol
The compound features a pyrimidine ring linked to an azetidine moiety and a dichlorobenzoyl group, which contributes to its biological activity.
This compound primarily acts as an inhibitor of histone lysine demethylases KDM4 (JMJD2) and KDM5 (JARID1). These enzymes are crucial for the regulation of histone methylation, which in turn influences gene expression.
Target Enzymes
- KDM4 : Involved in demethylating H3K9Me3 and H3K36Me3.
- KDM5 : Targets H3K4Me3 for demethylation.
Mode of Action
The compound binds to the Fe(II) at the active site of these enzymes, inhibiting their activity and leading to altered histone methylation patterns. This inhibition can affect various signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit potent antimicrobial activity. For example, similar azetidine derivatives have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Anticancer Potential
The inhibition of KDMs by this compound suggests potential applications in cancer therapy. By preventing the demethylation of specific histones, it may enhance the expression of tumor suppressor genes or inhibit oncogenes.
Case Studies
- Cell-Based Assays : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through altered gene expression profiles.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile reveals that this compound exhibits favorable cellular permeability as demonstrated in Caco-2 assays. This property is essential for oral bioavailability in therapeutic applications.
Summary Table of Biological Activities
Q & A
Basic: What are the key steps and challenges in synthesizing N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves:
Azetidine Ring Formation : Cyclization of precursors (e.g., azetidin-3-amine derivatives) under basic conditions.
Benzoylation : Reaction with 3,4-dichlorobenzoyl chloride to introduce the dichlorophenyl group.
Pyrimidine Coupling : Amine substitution at the pyrimidin-4-position via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Key Challenges :
- Steric Hindrance : The azetidine ring’s compact structure may slow benzoylation; optimized reaction times (e.g., 48–72 hours) and catalysts like copper(I) bromide are critical .
- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the final product from byproducts .
Basic: How can the structural identity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy : Analyze - and -NMR to verify aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl) and azetidine ring protons (δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and confirm bond angles .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H] ~406.3 g/mol for CHClNO) .
Advanced: How do discrepancies in reported biological activities (e.g., antiproliferative effects) arise across studies?
Methodological Answer:
Conflicting data may stem from:
- Cell Line Variability : Sensitivity differences (e.g., breast vs. colon cancer cells) due to receptor expression levels .
- Assay Conditions : Apoptosis assays (e.g., caspase-3 activation) require controlled ROS levels; oxidative stress in culture media may skew results .
- Compound Stability : Degradation in DMSO stock solutions over time; validate purity via HPLC before assays .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs (e.g., replacing 3,4-dichlorophenyl with 4-methoxyphenyl) and compare IC values .
- Molecular Docking : Map interactions with targets (e.g., kinases) using software like AutoDock Vina; prioritize residues (e.g., ATP-binding pockets) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors on pyrimidine) using Schrödinger Phase .
Basic: What purification techniques are optimal for this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Flash Chromatography : Employ silica gel with gradient elution (e.g., 0–5% methanol in dichloromethane) for high recovery (>90%) .
- HPLC : Final purity (>95%) can be achieved using a C18 column and acetonitrile/water mobile phase .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Methodological Answer:
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers.
- Activity Testing : Compare enantiomers in kinase inhibition assays; e.g., (R)-isomers may show 10-fold higher potency due to better target fit .
- Mechanistic Insight : Circular dichroism (CD) spectroscopy can correlate stereochemistry with conformational changes in target proteins .
Basic: What analytical methods are used to assess compound stability?
Methodological Answer:
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify byproducts (e.g., dechlorinated derivatives) .
- pH Stability : Test solubility and degradation in buffers (pH 1–9); azetidine rings may hydrolyze under acidic conditions .
Advanced: How can in vitro-to-in vivo efficacy gaps be addressed?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO dosing) and metabolic stability (e.g., liver microsome assays) .
- Prodrug Design : Introduce ester groups to improve solubility; hydrolyze in vivo to active form .
- Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in serum after 14-day dosing .
Basic: What solvents and conditions are compatible with this compound?
Methodological Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
- Storage : Store at -20°C under argon to prevent oxidation; avoid repeated freeze-thaw cycles .
- Reaction Compatibility : Stable in THF and DMF at <60°C; avoid strong acids to prevent azetidine ring cleavage .
Advanced: What computational tools predict this compound’s off-target effects?
Methodological Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unintended kinase interactions .
- Machine Learning : Train models on PubChem BioAssay data to predict toxicity (e.g., Ames test outcomes) .
- Network Pharmacology : Map compound-target-disease networks using STRING or KEGG databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
